

# Application Notes and Protocols: Hsd17B13-IN-23 in Organoid Models of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-23 |           |
| Cat. No.:            | B12381979      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3] This protective effect has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[1][4] Small molecule inhibitors of HSD17B13, such as **Hsd17B13-IN-23**, are being investigated for their potential to ameliorate the pathological features of NAFLD/NASH.

Human liver organoids have emerged as a powerful in vitro model system for studying liver diseases and testing drug candidates. These three-dimensional structures, derived from pluripotent stem cells or primary liver tissue, recapitulate key aspects of liver physiology and pathophysiology, offering a more translationally relevant platform than traditional 2D cell cultures.[5][6][7]

These application notes provide a comprehensive guide to utilizing **Hsd17B13-IN-23** in liver organoid models of steatosis, a key feature of NAFLD. The protocols outlined below cover the generation of liver organoids, induction of a steatotic phenotype, treatment with **Hsd17B13-IN-23**, and subsequent analysis of its effects on lipid accumulation and gene expression.



## Hsd17B13-IN-23: A Potent Inhibitor of HSD17B13

**Hsd17B13-IN-23** is a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1  $\mu$ M for the estradiol substrate and less than 1  $\mu$ M for the Leukotriene B3 substrate.[8] Another well-characterized HSD17B13 inhibitor, BI-3231, has demonstrated efficacy in reducing triglyceride accumulation in hepatocytes under lipotoxic stress. The data presented in these application notes are based on the expected effects of a potent HSD17B13 inhibitor in a liver organoid model of steatosis.

Table 1: Hsd17B13-IN-23 Inhibitory Activity

| Target   | Substrate      | IC50 (µM) |
|----------|----------------|-----------|
| HSD17B13 | Estradiol      | < 0.1[8]  |
| HSD17B13 | Leukotriene B3 | < 1[8]    |

## **HSD17B13** Signaling Pathway in Liver Steatosis

HSD17B13 is involved in hepatic lipid metabolism.[2][9] Its expression is upregulated in NAFLD and it is thought to contribute to the accumulation of lipid droplets in hepatocytes.[1][10] The inhibition of HSD17B13 is expected to reduce lipid droplet accumulation and ameliorate the steatotic phenotype.



Click to download full resolution via product page



Caption: HSD17B13 signaling in hepatic steatosis and the point of intervention for **Hsd17B13-IN-23**.

## **Experimental Workflow**

The following diagram outlines the general workflow for testing the efficacy of **Hsd17B13-IN-23** in a liver organoid model of steatosis.



Click to download full resolution via product page



Caption: Workflow for evaluating Hsd17B13-IN-23 in a liver organoid model of steatosis.

### **Protocols**

## **Protocol 1: Generation of Human Liver Organoids**

This protocol is adapted from established methods for generating liver organoids from human induced pluripotent stem cells (hiPSCs).[6][7]

#### Materials:

- Human iPSCs
- Matrigel®
- Liver organoid generation and expansion media (specific formulations can be found in cited literature)
- ROCK inhibitor (Y-27632)
- Multi-well culture plates

#### Procedure:

- Hepatic Differentiation of hiPSCs: Differentiate hiPSCs towards a hepatic lineage using established protocols, typically involving a step-wise application of growth factors and small molecules to mimic liver development.
- Embedding in Matrigel®: Embed the resulting hepatic progenitor cells in Matrigel® domes in multi-well plates.
- Organoid Formation and Expansion: Culture the embedded cells in liver organoid expansion medium. The medium is typically changed every 2-3 days. Organoids will form and expand over a period of 1-2 weeks.
- Passaging: Once organoids reach a sufficient size, they can be mechanically or enzymatically dissociated and re-plated in fresh Matrigel® for further expansion.



## **Protocol 2: Induction of Steatosis in Liver Organoids**

This protocol describes the induction of a steatotic phenotype in mature liver organoids by exposure to free fatty acids (FFAs).[5][11]

#### Materials:

- Mature liver organoids
- Basal culture medium
- Oleic acid
- Palmitic acid
- · Bovine Serum Albumin (BSA), fatty acid-free

#### Procedure:

- Prepare FFA-BSA Conjugate: Prepare a stock solution of oleic and palmitic acids (e.g., in a 2:1 molar ratio) complexed with fatty acid-free BSA.
- Induce Steatosis: Treat mature liver organoids with culture medium supplemented with the FFA-BSA conjugate for 24-72 hours. The optimal concentration and duration of FFA treatment should be determined empirically for your specific organoid line. A typical starting concentration is 0.5-1 mM total FFAs.
- Control Group: Culture a parallel set of organoids in medium containing BSA without FFAs to serve as a negative control.

# Protocol 3: Treatment of Steatotic Liver Organoids with Hsd17B13-IN-23

#### Materials:

- Steatotic liver organoids
- Hsd17B13-IN-23 (or other HSD17B13 inhibitor)



- DMSO (vehicle)
- Culture medium

#### Procedure:

- Prepare Inhibitor Stock Solution: Prepare a stock solution of Hsd17B13-IN-23 in DMSO.
- Treatment: Treat the steatotic liver organoids with culture medium containing various concentrations of Hsd17B13-IN-23. A dose-response experiment is recommended to determine the optimal concentration. A typical concentration range to test would be from 0.01 μM to 10 μM.
- Vehicle Control: Treat a parallel set of steatotic organoids with the same concentration of DMSO used for the highest inhibitor concentration to serve as a vehicle control.
- Incubation: Incubate the organoids with the inhibitor for 24-48 hours.

## **Protocol 4: Analysis of Lipid Accumulation**

A. Nile Red Staining (for live imaging):

#### Materials:

- Nile Red stock solution (in DMSO)
- Hoechst 33342 (for nuclear counterstain)
- Imaging medium (e.g., phenol red-free DMEM)
- Confocal microscope

#### Procedure:

- Staining: Incubate the live organoids with imaging medium containing Nile Red (e.g., 1 μg/mL) and Hoechst 33342 for 15-30 minutes at 37°C.
- Washing: Gently wash the organoids with fresh imaging medium.



- Imaging: Acquire images using a confocal microscope. Lipid droplets will appear as bright red/yellow fluorescence.
- Quantification: Use image analysis software to quantify the intensity and area of Nile Red staining per organoid.

#### B. Oil Red O Staining (for fixed samples):

#### Materials:

- 4% Paraformaldehyde (PFA)
- Oil Red O working solution
- Hematoxylin (for nuclear counterstain)
- Microscope

#### Procedure:

- Fixation: Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
- Staining: Stain the fixed organoids with Oil Red O working solution for 15-30 minutes.
- Washing: Wash the organoids with water to remove excess stain.
- · Counterstaining: Counterstain with Hematoxylin.
- Imaging: Acquire brightfield images using a microscope. Lipid droplets will appear as red puncta.
- Quantification: The stained lipid droplets can be quantified by extracting the Oil Red O with isopropanol and measuring the absorbance.

## **Protocol 5: Gene Expression Analysis by qRT-PCR**

#### Materials:

RNA extraction kit



- cDNA synthesis kit
- qPCR master mix
- Primers for genes of interest (e.g., HSD17B13, FASN, SCD, ACACA, COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH, ACTB).

#### Procedure:

- RNA Extraction: Lyse the organoids and extract total RNA using a suitable kit.
- cDNA Synthesis: Reverse transcribe the RNA to cDNA.
- qPCR: Perform quantitative real-time PCR using gene-specific primers.
- Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative gene expression levels.

## **Expected Results and Data Presentation**

Treatment of steatotic liver organoids with an effective HSD17B13 inhibitor is expected to reduce lipid accumulation and alter the expression of genes involved in lipid metabolism and fibrosis.

Table 2: Hypothetical Quantitative Data on Lipid Accumulation in Liver Organoids

| Treatment Group             | Mean Lipid Droplet Area<br>(μm²) per Organoid | Fold Change vs. Steatotic<br>Control |
|-----------------------------|-----------------------------------------------|--------------------------------------|
| Healthy Control             | 50 ± 8                                        | 0.2                                  |
| Steatotic Control (Vehicle) | 250 ± 35                                      | 1.0                                  |
| Hsd17B13-IN-23 (0.1 μM)     | 175 ± 22                                      | 0.7                                  |
| Hsd17B13-IN-23 (1 μM)       | 100 ± 15                                      | 0.4                                  |
| Hsd17B13-IN-23 (10 μM)      | 75 ± 10                                       | 0.3                                  |



Data are presented as mean ± standard deviation and are hypothetical, for illustrative purposes.

Table 3: Hypothetical Gene Expression Changes in Liver Organoids

| Gene                                      | Function    | Fold Change in Expression<br>(Hsd17B13-IN-23 vs.<br>Steatotic Control) |
|-------------------------------------------|-------------|------------------------------------------------------------------------|
| FASN (Fatty Acid Synthase)                | Lipogenesis | ↓ 0.6                                                                  |
| SCD (Stearoyl-CoA<br>Desaturase)          | Lipogenesis | ↓ 0.5                                                                  |
| ACACA (Acetyl-CoA<br>Carboxylase Alpha)   | Lipogenesis | ↓ 0.7                                                                  |
| COL1A1 (Collagen Type I<br>Alpha 1 Chain) | Fibrosis    | ↓ 0.4                                                                  |
| ACTA2 (Actin Alpha 2, Smooth Muscle)      | Fibrosis    | ↓ 0.3                                                                  |

Data are presented as fold change and are hypothetical, for illustrative purposes.

## Conclusion

The use of **Hsd17B13-IN-23** and other potent HSD17B13 inhibitors in patient-derived liver organoid models of steatosis provides a powerful platform for preclinical drug evaluation. These models allow for the assessment of a compound's efficacy in a more physiologically relevant context, bridging the gap between traditional cell culture and in vivo studies. The protocols and expected outcomes detailed in these application notes serve as a guide for researchers aiming to investigate the therapeutic potential of targeting HSD17B13 for the treatment of NAFLD and NASH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Modeling Steatohepatitis in Humans with Pluripotent Stem Cell-Derived Organoids PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human liver organoid: modeling liver steatosis and beyond PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Hsd17B13-IN-23 in Organoid Models of Liver Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381979#hsd17b13-in-23-application-in-organoid-models-of-liver-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com